![molecular formula C19H18N2O4 B5193468 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B5193468.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), a membrane protein that regulates intracellular pH and cell volume.
Mechanism of Action
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide inhibits the activity of the Na+/H+ exchanger (NHE) by binding to its extracellular domain. This leads to a decrease in intracellular pH and an increase in cell volume. The inhibition of NHE has been shown to have a variety of physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the regulation of ion transport.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells, induce apoptosis, and regulate ion transport. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide in lab experiments is its potent inhibition of the Na+/H+ exchanger. This allows for the precise regulation of intracellular pH and cell volume, which is important for a variety of physiological processes. However, one limitation of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide is its toxicity at high concentrations. Careful dosing and monitoring of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide is necessary to prevent adverse effects.
Future Directions
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide. One area of research is the development of more potent and selective inhibitors of the Na+/H+ exchanger. Another area of research is the investigation of the neuroprotective effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide in animal models of neurodegenerative diseases. Additionally, the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide in combination with other drugs for the treatment of cancer and cardiovascular diseases should be explored.
Synthesis Methods
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide involves several steps, starting with the reaction of anthranilic acid with ethyl chloroformate to form ethyl N-phenylcarbamate. This is followed by the reaction of the resulting compound with 2-ethoxybenzylamine to form 2-(2-ethoxybenzylamino)phenyl-N-phenylcarbamate. The final step involves the reaction of this compound with acryloyl chloride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth and metastasis of cancer cells. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)propanamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-16-11-7-6-10-15(16)20-17(22)12(2)21-18(23)13-8-4-5-9-14(13)19(21)24/h4-12H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPVYTHBOJNVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.